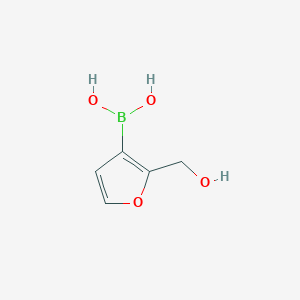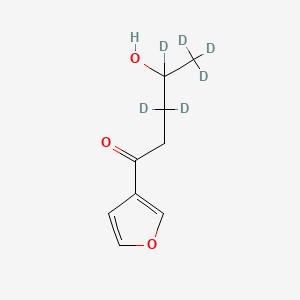![molecular formula C14H14BNO5S B13406991 3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)
3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[®-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid is an organic compound belonging to the class of benzoic acids. This compound contains a benzene ring with a carboxyl group, a boron atom, and a thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[®-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-[®-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of boron.
Reduction: Reduction reactions can convert the boron atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes.
Wissenschaftliche Forschungsanwendungen
3-[®-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[®-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid involves its interaction with molecular targets such as enzymes. The boron atom in the compound can form reversible covalent bonds with enzyme active sites, inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition and antimicrobial action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Contains a phenyl group instead of a thiophene ring.
Thiophene-2-boronic acid: Lacks the benzoic acid moiety.
Benzoic acid: Does not contain boron or thiophene groups.
Uniqueness
3-[®-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid is unique due to its combination of a benzoic acid moiety, a boron atom, and a thiophene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H14BNO5S |
|---|---|
Molekulargewicht |
319.1 g/mol |
IUPAC-Name |
3-[borono-[(2-thiophen-2-ylacetyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C14H14BNO5S/c17-12(8-11-5-2-6-22-11)16-13(15(20)21)9-3-1-4-10(7-9)14(18)19/h1-7,13,20-21H,8H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
HQLQTGGLHBYZSA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(C1=CC(=CC=C1)C(=O)O)NC(=O)CC2=CC=CS2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13406911.png)
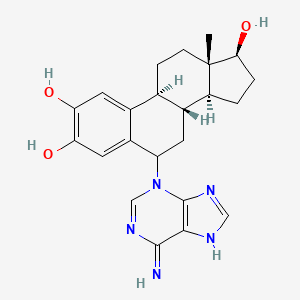
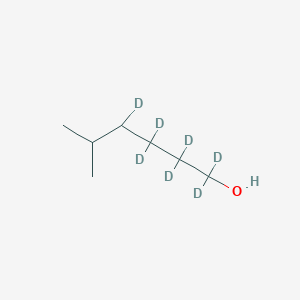
![Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate](/img/structure/B13406945.png)
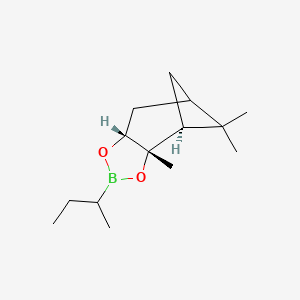
![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
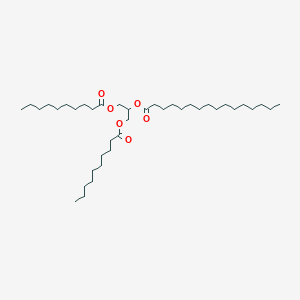
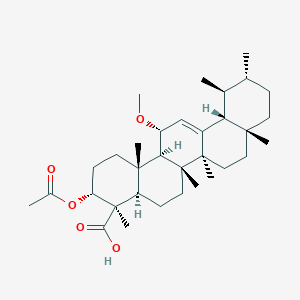
![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
